Ethyl 2-cyano-2-pyridin-3-YL-acetate
Overview
Description
Ethyl 2-cyano-2-pyridin-3-yl-acetate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 .
Synthesis Analysis
The synthesis of cyanoacetamides, which include compounds like Ethyl 2-cyano-2-pyridin-3-yl-acetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-2-pyridin-3-yl-acetate is represented by the InChI code1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3
. This indicates the presence of a pyridine ring with a cyano group and an ethyl acetate group attached to it.
Scientific Research Applications
Synthesis of Novel Compounds : Elnagdi et al. (1988) demonstrated that Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a derivative of Ethyl 2-cyano-2-pyridin-3-yl-acetate, can be prepared and used to synthesize new compounds like pyridopyridazines (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Synthesis of Pyrrole Derivatives : Dawadi and Lugtenburg (2011) reported the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrating the versatility of ethyl cyanoacetate derivatives in creating pyrrole systems, which are significant in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Potential Antihypertensive Activity : Kumar and Mashelker (2006) synthesized Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, indicating its potential antihypertensive activity (Kumar & Mashelker, 2006).
Photophysical Properties Study : Ershov et al. (2019) synthesized novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates and investigated their spectral-fluorescent properties, showcasing the importance of these compounds in photophysical studies (Ershov et al., 2019).
Development of Pyrazolyl Substituted and Fused Pyridines : Latif, Rady, and Döupp (2003) used Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate in one-pot reactions to form novel polyfunctional pyrazolyl-substituted pyridines, showcasing its role in complex organic syntheses (Latif, Rady, & Döupp, 2003).
properties
IUPAC Name |
ethyl 2-cyano-2-pyridin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYWGBJSNFGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556454 | |
Record name | Ethyl cyano(pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-pyridin-3-YL-acetate | |
CAS RN |
39266-24-5 | |
Record name | Ethyl α-cyano-3-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39266-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyano(pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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